![molecular formula C5H12ClNO B578605 (S)-Pyrrolidin-3-ylmethanol hydrochloride CAS No. 1316087-88-3](/img/structure/B578605.png)
(S)-Pyrrolidin-3-ylmethanol hydrochloride
Overview
Description
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral compound that features a pyrrolidine ring with a hydroxymethyl group attached to the third carbon. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride typically involves the reduction of a pyrrolidine derivative. One common method is the reduction of (S)-pyrrolidin-3-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The resulting (S)-Pyrrolidin-3-ylmethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Pyrrolidin-3-ylmethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Pyrrolidine-3-carboxylic acid.
Reduction: Different pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chiral Intermediate for Drug Synthesis
One of the primary applications of (S)-Pyrrolidin-3-ylmethanol hydrochloride is as a chiral intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the preparation of several bioactive compounds, including:
- Calcium Channel Blockers : It is utilized in the synthesis of Barnidipine, a calcium antagonist used for hypertension treatment .
- Antibiotics : The compound is involved in the production of carbapenem antibiotics, which are critical in treating resistant bacterial infections .
- Neurotransmitters : It serves as an intermediate for synthesizing neurotransmitters, contributing to research in neuropharmacology.
Case Studies
Compound | Application | Reference |
---|---|---|
Barnidipine | Calcium antagonist for hypertension | |
Carbapenem Antibiotics | Broad-spectrum antibiotics | |
Neurotransmitters | Research in neuropharmacology |
Organic Synthesis
This compound is frequently employed in organic synthesis due to its ability to undergo various chemical transformations, including:
- Nucleophilic Substitution Reactions : The compound can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.
- Formation of Heterocycles : It can be utilized to synthesize complex heterocyclic structures that are prevalent in many pharmaceuticals.
Reaction Mechanisms
The reaction mechanisms involving this compound include:
- Amine Reactivity : The amine functional group allows for electrophilic substitution and coupling reactions.
- Chiral Catalysis : Its chirality can be exploited in asymmetric synthesis, leading to enantiomerically enriched products.
Biochemical Applications
Recent studies have highlighted the potential biochemical applications of this compound, particularly in proteomics research where it aids in the development of specialized reagents . Its role as a chiral building block enhances the specificity and efficacy of biochemical assays.
Summary and Future Directions
The applications of this compound are extensive and multifaceted, spanning pharmaceutical development, organic synthesis, and biochemical research. As research continues to evolve, further exploration into its applications could lead to innovative therapeutic agents and advanced synthetic methodologies.
Mechanism of Action
The mechanism of action of (S)-Pyrrolidin-3-ylmethanol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure without the hydroxymethyl group.
Pyrrolidin-3-one: The ketone derivative of pyrrolidine.
Pyrrolidine-3-carboxylic acid: The oxidized form of (S)-Pyrrolidin-3-ylmethanol.
Uniqueness
(S)-Pyrrolidin-3-ylmethanol hydrochloride is unique due to its chiral nature and the presence of the hydroxymethyl group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of more complex chiral molecules and pharmaceuticals.
Biological Activity
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral compound that has garnered attention in the pharmaceutical field due to its potential biological activities and applications as a building block in drug synthesis. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHClNO
- CAS Number : 1316087-88-3
- Structure : The compound features a pyrrolidine ring with a hydroxymethyl group, which contributes to its biological activity.
This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other biologically relevant molecules.
- Neurotransmitter Modulation : The compound has been studied for its role in modulating neurotransmitter systems, particularly in the context of pain management and neurological disorders.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Pain Management : It is being explored as a precursor for compounds that could serve as analgesics.
- Neurological Disorders : Due to its interaction with neurotransmitter systems, it may have implications for treating conditions such as epilepsy or neuropathic pain.
Toxicity Profile
The compound has been noted to exhibit acute toxicity when ingested, with warnings indicating that it can cause skin irritation. Careful handling and further studies on its safety profile are essential for its development as a therapeutic agent .
Case Studies
- Analgesic Development : In a study focusing on the synthesis of novel analgesics, this compound was utilized as a chiral building block. The resulting compounds demonstrated significant pain-relieving properties in animal models, suggesting a pathway for future drug development.
- Neurotransmitter Interaction : Another research effort investigated the effects of this compound on serotonin receptors. Results indicated that derivatives of this compound could enhance serotonin signaling, providing insights into potential treatments for depression and anxiety disorders .
Comparative Analysis
Compound | Biological Activity | Therapeutic Potential |
---|---|---|
(S)-Pyrrolidin-3-ylmethanol HCl | Enzyme inhibition, neurotransmitter modulation | Analgesics, neurological disorders |
(S)-3-hydroxypyrrolidine | Precursor for various drugs | Antihypertensive, antibiotics |
Synthesis and Industrial Applications
This compound can be synthesized through various methods involving chiral intermediates. It serves not only as an intermediate in pharmaceutical synthesis but also has potential applications in creating complex organic molecules used across different industries .
Properties
IUPAC Name |
[(3S)-pyrrolidin-3-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-4-5-1-2-6-3-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSPXNVYBCMWAR-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656412 | |
Record name | [(3S)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316087-88-3 | |
Record name | [(3S)-Pyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-pyrrolidin-3-ylmethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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